Lipophilicity (XLogP3) Differentiation: 6-Br-4-Cl vs. 6-Br-4-NH₂ Analog
The target compound exhibits a computed XLogP3 of 2.8 [1], indicating moderate lipophilicity suitable for membrane permeation. Its closest commercially available comparator, 6-bromo-7,7-dimethyl-7H-pyrano[2,3-d]pyrimidin-4-amine (CAS 701232-65-7), has a significantly lower computed LogP of 1.9656 . The ~0.83 log unit increase in lipophilicity for the target reflects the replacement of a polar amino group with a more lipophilic chlorine atom at the 4-position.
| Evidence Dimension | Computed partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.8 |
| Comparator Or Baseline | 6-Bromo-7,7-dimethyl-7H-pyrano[2,3-d]pyrimidin-4-amine: LogP = 1.9656 |
| Quantified Difference | ΔLogP ≈ +0.83 (target more lipophilic) |
| Conditions | In silico prediction (PubChem/XLogP3 algorithm) |
Why This Matters
Higher lipophilicity directly influences passive membrane permeability and tissue distribution; for medicinal chemistry campaigns targeting intracellular or CNS-penetrant candidates, the 4-Cl variant offers a distinct physicochemical advantage over the 4-NH₂ analog.
- [1] Kuujia.com. (2023). Cas no 701232-63-5 product page. Computed Properties section: XLogP3 = 2.8. View Source
